4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate
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Overview
Description
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate is a complex organic compound featuring a benzimidazole moiety, a piperidine ring, and an oxalate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Coupling of Benzimidazole and Piperidine: The benzimidazole and piperidine moieties are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or piperidine rings.
Substitution: Substituted benzimidazole or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its benzimidazole moiety is known for antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for treating conditions such as infections and certain cancers.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A simpler analog with similar biological activities.
N-benzhydrylpiperidine: Shares the piperidine ring but lacks the benzimidazole moiety.
Oxalate Salts of Other Amines: Similar in having the oxalate counterion but differ in the amine structure.
Uniqueness
The uniqueness of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate lies in its combined structural features, which confer distinct biological and chemical properties. The presence of both benzimidazole and piperidine rings, along with the oxalate salt, provides a unique profile that can be exploited for various applications.
Properties
IUPAC Name |
N-benzhydryl-4-(benzimidazol-1-ylmethyl)piperidine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O.C2H2O4/c32-27(29-26(22-9-3-1-4-10-22)23-11-5-2-6-12-23)30-17-15-21(16-18-30)19-31-20-28-24-13-7-8-14-25(24)31;3-1(4)2(5)6/h1-14,20-21,26H,15-19H2,(H,29,32);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCVFRSRIDIGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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